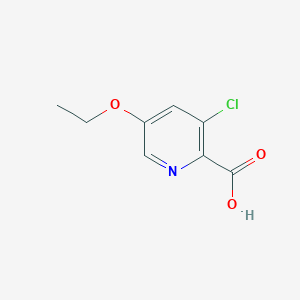

2-Pyridinecarboxylic acid, 3-chloro-5-ethoxy-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-Pyridinecarboxylic acid, 3-chloro-5-ethoxy-" is a derivative of pyridinecarboxylic acid, which is a class of compounds known for their diverse range of biological activities and applications in chemical synthesis. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related pyridine derivatives and their synthesis, which can provide insights into the chemistry of the compound .

Synthesis Analysis

The synthesis of pyridine derivatives often involves palladium-catalyzed cross-coupling reactions, as described in the synthesis of 2-ethoxy-3-pyridylboronic acid . This compound was synthesized on a large scale through a directed ortho-metalation reaction starting from 2-ethoxypyridine. The boronic acid derivative was then used in Suzuki cross-coupling reactions to yield various 3-aryl/heteroaryl-pyridines. Similarly, the synthesis of 3-chloro-2-pyridinyl derivatives, as seen in the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, involves multiple steps including nucleophilic substitution, cyclization, bromination, dehydrogenation, and hydrolysis . These methods could potentially be adapted for the synthesis of "2-Pyridinecarboxylic acid, 3-chloro-5-ethoxy-".

Molecular Structure Analysis

The molecular structure of pyridine derivatives is characterized by the presence of a pyridine ring, which can be substituted at various positions to yield compounds with different properties. The X-ray crystal structure of 2-ethoxy-3-pyridylboronic acid reveals intramolecular and intermolecular bonding patterns, which are significant for understanding the reactivity and stability of such compounds . These structural insights are crucial for the design and synthesis of new pyridine derivatives, including "2-Pyridinecarboxylic acid, 3-chloro-5-ethoxy-".

Chemical Reactions Analysis

Pyridine derivatives undergo a variety of chemical reactions, including cross-coupling reactions, nucleophilic substitutions, and cyclizations. The papers provided detail the use of palladium-catalyzed Suzuki cross-coupling reactions to create a range of substituted pyridines , as well as the synthesis of pyrazole derivatives from pyridinyl intermediates through a series of reactions including bromination and dehydrogenation . These reactions are indicative of the versatile chemistry of pyridine derivatives and can be applied to the synthesis and functionalization of "2-Pyridinecarboxylic acid, 3-chloro-5-ethoxy-".

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "2-Pyridinecarboxylic acid, 3-chloro-5-ethoxy-" are not detailed in the provided papers, the properties of pyridine derivatives generally include their solubility, melting points, and reactivity, which are influenced by the substituents on the pyridine ring. For example, the introduction of an ethoxy group can affect the compound's solubility in organic solvents . The presence of a chloro substituent can also influence the reactivity of the compound, as seen in the synthesis of chlorinated pyridine derivatives . These properties are important for the practical application and handling of these compounds in chemical synthesis and other fields.

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

- 2-Pyridinecarboxylic acid derivatives have been utilized in the synthesis of various compounds with potential antimicrobial activities. For instance, 2-Amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid were used to prepare a range of pyridine-3-carboxylic acids showing variable and modest antimicrobial activity against certain bacteria and fungi (Patel, Agravat, & Shaikh, 2011).

- Organotin (IV) complexes with 3-hydroxy-2-pyridinecarboxylic acid (a related compound) have been synthesized, showing potential for use in materials science due to their specific crystal structures and chemical properties (Zhang, Tian, & Ma, 2005).

Industrial and Pharmaceutical Applications

- Pyridinecarboxylic acids are important intermediates in the synthesis of industrial materials and pharmaceuticals. They are commonly synthesized through various oxidation reactions from alkylpyridine compounds (Xiao, 2003).

- The compound is used as an intermediate in producing pharmaceuticals, herbicides, and metal salts, highlighting its significance in multiple industries (Datta & Kumar, 2014).

Potential in Pesticide Development

- 3-[(E)-2-Chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropanecarboxylic acid, an active intermediate for the insecticide tefluthrin, includes a pyridine ring which is often used in pesticide discovery. This suggests the potential use of 2-pyridinecarboxylic acid derivatives in developing new pesticides (Liu, Feng, Liu, & Zhang, 2006).

Propriétés

IUPAC Name |

3-chloro-5-ethoxypyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3/c1-2-13-5-3-6(9)7(8(11)12)10-4-5/h3-4H,2H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQOUFNVFLFOCSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(N=C1)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Pyridinecarboxylic acid, 3-chloro-5-ethoxy- | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(1-Pyrrolidinyl)ethyl]piperidine dihydrochloride](/img/no-structure.png)

![[3-(2-Chloro-6-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B3004848.png)

![4-chloro-N'-[(1E)-{[(4-chlorophenyl)methoxy]amino}methylidene]benzohydrazide](/img/structure/B3004849.png)

![2-chloro-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B3004850.png)

![3-[(4-Methylphenyl)sulfonyl]-1-(3-nitrophenyl)-1-propanone](/img/structure/B3004860.png)

![2-Chloro-1-[2-[5-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-3-yl]azepan-1-yl]propan-1-one](/img/structure/B3004862.png)

![2,6-dimethoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)nicotinamide](/img/structure/B3004867.png)